molecular formula C19H18ClNO3S B10889323 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 4-methylbenzenesulfonate

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl 4-methylbenzenesulfonate

Cat. No.: B10889323
M. Wt: 375.9 g/mol
InChI Key: IRFKNXGTWPINNB-UHFFFAOYSA-N
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Description

4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a pyrrole ring substituted with methyl groups and a phenyl ring substituted with a chloro group and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.

    Substitution on the Phenyl Ring: The phenyl ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonation: The final step involves the sulfonation of the phenyl ring using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID
  • 4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENOL

Uniqueness

4-CHLORO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonate group, in particular, enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18ClNO3S

Molecular Weight

375.9 g/mol

IUPAC Name

[4-chloro-2-(2,5-dimethylpyrrol-1-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H18ClNO3S/c1-13-4-9-17(10-5-13)25(22,23)24-19-11-8-16(20)12-18(19)21-14(2)6-7-15(21)3/h4-12H,1-3H3

InChI Key

IRFKNXGTWPINNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)N3C(=CC=C3C)C

Origin of Product

United States

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